molecular formula C15H24N4O2 B12740505 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-ethyl- CAS No. 132560-15-7

1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-ethyl-

Cat. No.: B12740505
CAS No.: 132560-15-7
M. Wt: 292.38 g/mol
InChI Key: VUKGEIDHBPXCHL-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-ethyl- is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes two isobutyl groups and an ethyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-ethyl- typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation reactions to introduce the isobutyl and ethyl groups. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide. The reaction conditions usually involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-ethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or acyl groups.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-ethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-ethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. The pathways involved in its action are often related to cellular signaling, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Found in cocoa, similar in structure to caffeine.

    Theophylline: Used in medicine for respiratory diseases.

Uniqueness

1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theobromine, this compound’s bulky isobutyl and ethyl groups may influence its solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

132560-15-7

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

8-ethyl-1,3-bis(2-methylpropyl)-7H-purine-2,6-dione

InChI

InChI=1S/C15H24N4O2/c1-6-11-16-12-13(17-11)18(7-9(2)3)15(21)19(14(12)20)8-10(4)5/h9-10H,6-8H2,1-5H3,(H,16,17)

InChI Key

VUKGEIDHBPXCHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)CC(C)C

Origin of Product

United States

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